molecular formula C15H15O3PS B14673924 Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester CAS No. 39730-71-7

Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester

Cat. No.: B14673924
CAS No.: 39730-71-7
M. Wt: 306.3 g/mol
InChI Key: ZBOWABVWHWCKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester is a chemical compound with the molecular formula C15H15O3PS It is a derivative of phosphonic acid and contains a thioxanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester typically involves the esterification of phosphonic acid with 9H-thioxanthen-9-ol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acid esters .

Scientific Research Applications

Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, P-[3-(3-nitro-9H-carbazol-9-yl)propyl]-, diethyl ester
  • Phosphonic acid, P-[2-(9H-carbazol-9-yl)ethyl]-, diethyl ester

Uniqueness

Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

39730-71-7

Molecular Formula

C15H15O3PS

Molecular Weight

306.3 g/mol

IUPAC Name

9-dimethoxyphosphoryl-9H-thioxanthene

InChI

InChI=1S/C15H15O3PS/c1-17-19(16,18-2)15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3

InChI Key

ZBOWABVWHWCKGH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1C2=CC=CC=C2SC3=CC=CC=C13)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.